methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Mode of Action
Oxadiazole derivatives have been studied for their interactions with various biological targets . The exact interaction of this specific compound with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
Oxadiazole derivatives have been implicated in various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some oxadiazole derivatives have demonstrated antifungal activities , suggesting potential cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole derivatives: These compounds share a similar oxadiazole ring structure and exhibit comparable biological activities.
Uniqueness
Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields.
Properties
CAS No. |
1185295-34-4 |
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Molecular Formula |
C5H10ClN3O |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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